molecular formula C7H6FNO3 B1374388 5-Amino-2-fluoro-3-hydroxybenzoic acid CAS No. 1025127-32-5

5-Amino-2-fluoro-3-hydroxybenzoic acid

Cat. No.: B1374388
CAS No.: 1025127-32-5
M. Wt: 171.13 g/mol
InChI Key: MTWVJKPFMPPDPV-UHFFFAOYSA-N
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Description

5-Amino-2-fluoro-3-hydroxybenzoic acid is an organic compound with the molecular formula C7H6FNO3. It is a derivative of salicylic acid, which is a naturally occurring compound found in plants such as willow trees

Chemical Reactions Analysis

5-Amino-2-fluoro-3-hydroxybenzoic acid undergoes various chemical reactions, including:

    Esterification: This reaction involves the formation of esters when the compound reacts with alcohols in the presence of an acid catalyst.

    Amidation: The compound can form amides when reacted with amines.

Common reagents and conditions used in these reactions include acids, bases, and halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Amino-2-fluoro-3-hydroxybenzoic acid has various applications in scientific research due to its unique properties. It has been used as a fluorescent probe to detect metal ions such as zinc and copper in biological samples

Mechanism of Action

The mechanism of action of 5-Amino-2-fluoro-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism of action is limited, it is known that similar compounds, such as aminosalicylic acid, inhibit folic acid synthesis by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid . This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

5-Amino-2-fluoro-3-hydroxybenzoic acid can be compared with other similar compounds, such as:

    3-Amino-5-fluoro-2-hydroxybenzoic acid: This compound has a similar structure but differs in the position of the amino and hydroxyl groups.

    5-Fluorosalicylic acid: This compound is another derivative of salicylic acid with a fluorine atom at the 5-position.

    5-Amino-2-fluorobenzonitrile: This compound contains a nitrile group instead of a hydroxyl group.

Properties

IUPAC Name

5-amino-2-fluoro-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2,10H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWVJKPFMPPDPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025127-32-5
Record name 5-amino-2-fluoro-3-hydroxybenzoic acid
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